3-chloro-5-methyl-1H-indazol-6-amine
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Overview
Description
3-chloro-5-methyl-1H-indazol-6-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, with its unique structure, has garnered interest in the fields of organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methyl-1H-indazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-5-nitro-1H-indazole with stannous chloride dihydrate in ethanol under reflux conditions for 4 hours . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-methyl-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: Halogen atoms like chlorine can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Stannous chloride dihydrate in ethanol.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the chlorine position.
Scientific Research Applications
3-chloro-5-methyl-1H-indazol-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-chloro-5-methyl-1H-indazol-6-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . The compound’s structure allows it to bind effectively to the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-chloro-5-methyl-1H-indazol-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential as a pharmacologically active compound.
Properties
Molecular Formula |
C8H8ClN3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
3-chloro-5-methyl-2H-indazol-6-amine |
InChI |
InChI=1S/C8H8ClN3/c1-4-2-5-7(3-6(4)10)11-12-8(5)9/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
SGVMFXOSABFDCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1N)Cl |
Origin of Product |
United States |
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